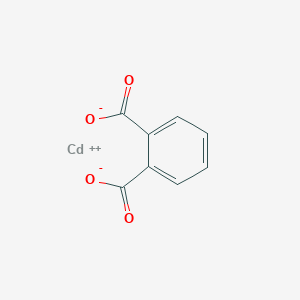
1-(1-Chloroethyl)-3-nitrobenzene
Vue d'ensemble
Description
“1-Chloroethyl chloroformate” is a related compound . It’s a pair of related chemical compounds that can be used to form protecting groups and as N-dealkylating agents .
Synthesis Analysis
The synthesis of 1-chloroethyl chloroformate involves the reaction of acetaldehyde with thiophosgene. The reaction is slow and can be followed at 25°C by NMR spectroscopy .
Molecular Structure Analysis
The molecular formula of 1-Chloroethyl chloroformate is C3H4Cl2O2 .
Chemical Reactions Analysis
Thiophosgene and 1-chloroethyl chlorothionoformate react readily with tertiary amines, and give the dialkylamine hydrochloride after hydrolysis of the initial product with water .
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
Electrochemical Properties and Reactions
- The electrochemical reductions of 1-(2-chloroethyl)-2-nitrobenzene at carbon cathodes in dimethylformamide have been studied, revealing the formation of 1-nitro-2-vinylbenzene, 1H-indole, and a dimeric species under various conditions. This illustrates the compound's reactivity and potential applications in electrosynthesis and organic transformations (Du & Peters, 2010).
Isotopic Abundance and Stability Analysis
- The biofield energy treatment on 1-Chloro-3-nitrobenzene (3-CNB) significantly alters its isotopic abundance ratios, which could impact its physicochemical and thermal properties, potentially influencing its use in pharmaceuticals and industrial chemicals (Trivedi et al., 2016).
Environmental Remediation
- Studies have demonstrated the reduction of nitro aromatic compounds, like nitrobenzene, by zero-valent iron metal, which is useful in environmental remediation. This research suggests potential applications of 1-(1-Chloroethyl)-3-nitrobenzene in groundwater decontamination processes (Agrawal & Tratnyek, 1996).
Photophysical and Photochemical Studies
- Investigations into the complex photophysics and photochemistry of nitrobenzene derivatives, including this compound, have revealed interesting properties like lack of fluorescence and phosphorescence, which are key for understanding their behavior under light exposure. This information is crucial for developing photodegradable materials and in photochemical synthesis (Giussani & Worth, 2017).
Sensor Development
- The development of electrochemical sensors for detecting 1-chloro-4-nitrobenzene based on β-cyclodextrin/carbon nanohorn nanohybrids has been demonstrated. This indicates the potential of this compound in the creation of sensitive and selective sensors for environmental monitoring (Kingsford et al., 2018).
Microbial Degradation
- The microbial degradation of 1-Chloro-4-Nitrobenzene by a newly isolated Pseudomonas acidovorans XII has been explored. This research opens avenues for bioremediation and the ecological management of nitrobenzene pollution, relevant to compounds like this compound (Shah, 2014).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
1-(1-chloroethyl)-3-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c1-6(9)7-3-2-4-8(5-7)10(11)12/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRWUNNJGVSGUAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70515954 | |
| Record name | 1-(1-Chloroethyl)-3-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70515954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
34586-27-1 | |
| Record name | 1-(1-Chloroethyl)-3-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70515954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(1-chloroethyl)-3-nitrobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![benzofuro[2,3-d]pyridazin-4(3H)-one](/img/structure/B1626307.png)



![6-[4-(Dimethylamino)phenyl]-1,2,5,6-tetrahydro-4-methyl-2-oxo-5-pyrimidinecarboxylic acid](/img/structure/B1626313.png)





![3-[(2-Methylphenyl)amino]-3-oxopropanoic acid](/img/structure/B1626324.png)
